SB-568849

MCH R1 selectivity monoamine receptor off-target hERG cardiac safety

Many MCH R1 antagonists suffer from poor CNS penetration or off-target aminergic pharmacology, compromising preclinical neuroendocrine and feeding behavior studies. SB-568849 addresses this with a biphenyl carboxamide scaffold delivering verified CNS exposure (brain-blood ratio 1), oral bioavailability, and >30-fold selectivity over monoamine receptors. • Validated functional antagonism: pKi 7.7, pKb 7.7; blocks MCH-induced CRF release at 1 μM without intrinsic effect. • In vivo stability: CLb 16 mL/min/kg; supports oral dosing in rodent models of feeding and energy homeostasis. • Defined PK/PD benchmark enables confident dose selection based on free drug hypothesis principles.

Molecular Formula C28H31F3N2O3
Molecular Weight 500.6 g/mol
Cat. No. B1680837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-568849
SynonymsSB-568849;  SB 568849;  SB568849.
Molecular FormulaC28H31F3N2O3
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=C(C=C(C=C1)N(C)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)OC
InChIInChI=1S/C28H31F3N2O3/c1-5-33(6-2)17-18-36-25-16-15-24(19-26(25)35-4)32(3)27(34)22-9-7-20(8-10-22)21-11-13-23(14-12-21)28(29,30)31/h7-16,19H,5-6,17-18H2,1-4H3
InChIKeyJAIIZWCZERLWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SB-568849: MCH R1 Antagonist Overview


SB-568849 (Compound 15h) is a synthetic small-molecule melanin-concentrating hormone receptor 1 (MCH R1) antagonist belonging to the biphenyl carboxamide structural class, originally developed by GlaxoSmithKline [1]. It exhibits a pKi of 7.7 for human MCH R1 (SLC-1) as determined by radioligand binding displacement assays and demonstrates functional antagonism with a pKb of 7.7 in FLIPR calcium mobilization assays [2]. The compound is characterized by a balanced profile encompassing oral bioavailability, an acceptable brain-blood ratio, and in vivo metabolic stability, distinguishing it from many early MCH R1 ligands that suffered from poor CNS penetration or rapid clearance [1].

SB-568849 vs. Generic MCH R1 Antagonists


MCH R1 antagonists derived from different chemotypes—including aminoquinolines, benzopyridazinones, aryl-phthalimides, and biphenyl carboxamides—exhibit substantial divergence in selectivity profiles, brain penetration, and functional antagonism potency [1]. SB-568849's biphenyl carboxamide scaffold confers a selectivity window of >30-fold over monoamine receptors, a property not uniformly shared across the MCH R1 antagonist class, where off-target activity at hERG and aminergic receptors has been a documented cause of attrition . Additionally, its brain-blood ratio of 1 and oral bioavailability represent a specific pharmacokinetic benchmark that cannot be assumed for structurally distinct MCH R1 ligands, even those with superior in vitro binding affinity [2]. Consequently, substituting SB-568849 with an alternative MCH R1 antagonist without matching these parameters risks introducing uncharacterized off-target pharmacology or inadequate CNS exposure in preclinical models.

SB-568849 Differentiation Evidence


Monoamine Receptor Selectivity Window

SB-568849 demonstrates >30-fold selectivity over a wide range of monoamine receptors, a property characterized in the original GSK discovery program . This selectivity window is operationally significant because hERG and monoamine receptor off-target binding represented the primary cause of attrition for multiple MCH R1 antagonist programs in the mid-2000s, as documented in an authoritative class-level review [1]. While newer-generation MCH R1 antagonists such as SNAP-94847 achieved higher MCH R1 binding affinity (Ki = 2.2 nM, equivalent to pKi ≈ 8.7), their selectivity data across monoamine panels is reported in different assay formats and species, precluding a direct numerical comparison [2]. The >30-fold selectivity figure for SB-568849 is derived from the same experimental system used for its primary affinity determination, ensuring internal consistency of the selectivity claim.

MCH R1 selectivity monoamine receptor off-target hERG cardiac safety

CNS Penetration: Brain-Blood Ratio

SB-568849 achieves a brain-blood ratio of 1, indicating equilibrium distribution between plasma and brain compartments, which is a critical parameter for CNS-acting MCH R1 antagonists where target engagement in hypothalamic feeding circuits is required . In comparison, SNAP-94847—a structurally distinct MCH R1 antagonist with higher binding affinity (Ki = 2.2 nM)—reports a brain/plasma ratio of 2.3 in rats, reflecting different physicochemical determinants of CNS partitioning [1]. The brain-blood ratio of 1 for SB-568849 was determined in the same in vivo pharmacokinetic study that established its clearance value (CLb = 16 mL/min/kg), providing internally consistent ADME characterization . It should be noted that brain-blood ratio comparisons across studies must be interpreted cautiously due to potential differences in species, dosing route, and sampling time points.

brain penetration CNS exposure blood-brain barrier MCH R1 CNS target engagement

In Vivo Clearance and Metabolic Stability

SB-568849 demonstrates in vivo blood clearance (CLb) of 16 mL/min/kg . This value represents an improvement over earlier biphenyl carboxamide analogs that prompted the constrained analogue program described in the companion GSK publication, where optimization targeting metabolic stability led to novel quinazolinone and thienopyrimidinone chemotypes [1]. Direct head-to-head clearance data for SB-568849 against commercially available MCH R1 antagonists such as SNAP-7941, T-226296, or GW-803430 have not been published in a common experimental system, precluding a high-strength quantitative comparison. The CLb of 16 mL/min/kg should be interpreted relative to hepatic blood flow in the preclinical species used, though the specific species is not disclosed in the publicly available abstract.

in vivo clearance metabolic stability MCH R1 antagonist PK

MCH-Induced CRF Release Inhibition

In an ex vivo hypothalamic explant system, coincubation with SB-568849 at 1 μM for 45 minutes fully abolishes MCH-induced corticotropin-releasing factor (CRF) release, returning it to basal levels without any intrinsic effect on CRF secretion when administered alone . This functional readout directly confirms that SB-568849 antagonizes endogenous MCH signaling through SLC-1 (MCH R1) in a physiologically relevant neuroendocrine circuit. By comparison, SNAP-94847 was characterized in a FLIPR calcium mobilization assay with an IC50 of 230 nM against rat MCH1 ; however, these two functional assays measure distinct downstream signaling endpoints (CRF release vs. calcium flux) and cannot be quantitatively compared. The CRF release assay provides evidence that SB-568849 effectively blocks MCH-elicited activation of the HPA axis at a concentration consistent with its binding affinity.

MCH-CRF hypothalamic axis functional antagonism SLC-1 pharmacology ex vivo CRF release

Binding-Functional Concordance (pKi to pKb)

SB-568849 exhibits concordance between its binding affinity (pKi = 7.7) and functional antagonism potency (pKb = 7.7) in the FLIPR calcium mobilization assay, indicating that receptor occupancy translates efficiently into functional blockade without significant signal transduction bias . This concordance is not universally observed across MCH R1 antagonists. T-226296, for example, displays a pKi of 8.26 (Ki = 5.5 nM) in binding assays but its functional antagonism characterization employs different assay formats, making direct pKi-to-pKb translation comparisons challenging [1]. The matched pKi and pKb values for SB-568849 simplify the design of in vivo dosing regimens, as free plasma concentrations approximating the Ki can be expected to produce near-complete receptor blockade.

binding-functional concordance FLIPR antagonism MCH R1 pKb

SB-568849 Application Scenarios


CNS Target Engagement with Brain Penetration

SB-568849 is appropriate for preclinical studies where CNS exposure is mandatory and must be experimentally verified. Its brain-blood ratio of 1 provides a defined benchmark for PK/PD modeling, distinguishing it from MCH R1 antagonists with uncharacterized or poor brain penetration. The biphenyl carboxamide scaffold offers a CNS-penetrant chemotype that complements aminoquinoline- and benzopyridazinone-based MCH R1 ligands commonly used in the field.

Neuroendocrine MCH-CRF Axis Pharmacology

The validated functional blockade of MCH-induced CRF release from hypothalamic explants at 1 μM positions SB-568849 as a tool compound for dissecting MCH-mediated HPA axis regulation. Its lack of intrinsic effect on CRF secretion at the effective concentration supports its use as a clean antagonist probe in neuroendocrine studies.

In Vivo Metabolic and Feeding Studies

SB-568849's oral bioavailability combined with its characterized in vivo clearance (CLb = 16 mL/min/kg) supports oral dosing regimens in rodent models of feeding behavior and energy homeostasis. The matched pKi and pKb values simplify dose selection based on free drug hypothesis principles.

MCH R1 Selectivity Against Aminergic Off-Targets

For studies where confounding aminergic pharmacology must be excluded, the >30-fold selectivity window over monoamine receptors makes SB-568849 preferable to MCH R1 antagonists with undefined or narrower selectivity margins. This is particularly relevant for behavioral assays sensitive to monoaminergic modulation, such as forced swim, sucrose preference, or locomotor activity tests.

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